

The Role of Myeloperoxidase in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. As a critical component of the innate immune system, MPO plays a vital role in host defense by catalyzing the formation of potent microbicidal oxidants, most notably hypochlorous acid (HOCI). However, the dysregulation and overactivity of MPO are increasingly implicated in the pathophysiology of a wide range of acute and chronic inflammatory diseases. The excessive production of MPO-derived oxidants can lead to significant host tissue damage through the oxidation of lipids, proteins, and nucleic acids, thereby initiating and propagating inflammatory cascades. This guide provides an in-depth examination of the multifaceted role of MPO in inflammatory diseases, summarizes quantitative data on MPO levels in various pathologies, details key experimental protocols for its study, and visualizes its core enzymatic and signaling pathways.

Introduction to Myeloperoxidase

Myeloperoxidase is a key effector protein of neutrophils, contributing to their characteristic green color in purulent secretions.[1] Upon neutrophil activation at sites of inflammation or infection, MPO is released into the phagosome and the extracellular space.[1][2] Its primary function is to convert hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a powerful oxidizing and bactericidal agent.[3][4][5][6] While this activity is essential for

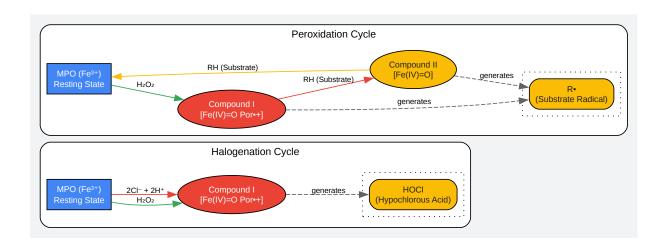


eliminating pathogens, uncontrolled MPO release and activity contribute to the pathology of numerous inflammatory conditions, including atherosclerosis, neurodegenerative disorders, and autoimmune diseases.[2][7][8] Consequently, MPO is not only recognized as a biomarker for disease activity and risk but also as a promising therapeutic target for a host of inflammatory disorders.[7][9]

The Enzymatic Activity of Myeloperoxidase

MPO possesses a dual enzymatic function, operating through two distinct catalytic cycles: the halogenation cycle and the peroxidation cycle.

- 2.1. Halogenation Cycle This is the most recognized function of MPO. The enzyme's resting ferric (Fe^{3+}) state reacts with H_2O_2 to form a highly reactive intermediate, Compound I. In the presence of halides like chloride (Cl^-), Compound I is reduced back to its native state in a single two-electron step, producing the potent oxidant hypochlorous acid (HOCI).[10][11][12] HOCI is a major contributor to both microbial killing and host tissue damage.[5][13]
- 2.2. Peroxidation Cycle Alternatively, Compound I can be reduced back to the ferric state via two sequential one-electron steps, involving an intermediate known as Compound II. This cycle generates reactive free radicals from a variety of organic and inorganic substrates, contributing to oxidative stress.[12][14]





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Caption: The dual catalytic cycles of Myeloperoxidase (MPO).

Role of MPO in Specific Inflammatory Diseases

MPO's detrimental effects have been documented across a spectrum of inflammatory conditions. Its activity is a common pathological link, contributing to tissue injury and disease progression.

- 3.1. Cardiovascular Diseases In the context of atherosclerosis, MPO is considered a key pathogenic player.[4][5][6] It is secreted by leukocytes within atherosclerotic lesions, where it contributes to:
- LDL and HDL Oxidation: MPO oxidizes apolipoproteins, transforming low-density lipoprotein (LDL) into a high-uptake form for macrophages, leading to foam cell formation—a hallmark of atherosclerosis.[5][9] It also impairs the protective functions of high-density lipoprotein (HDL).[5][7]
- Endothelial Dysfunction: MPO consumes nitric oxide (NO), a critical vasodilator, thereby impairing endothelial function and promoting a pro-inflammatory vascular environment.[15]
- Plaque Instability: MPO can activate matrix metalloproteinases (MMPs), which degrade the extracellular matrix of the plaque's fibrous cap, increasing the risk of rupture and subsequent thrombosis.[7]
- 3.2. Neurodegenerative Diseases Emerging evidence links MPO to neuroinflammation in diseases like Alzheimer's Disease (AD) and Parkinson's Disease (PD).[2][7] In the central nervous system, MPO can:
- Increase oxidative and chlorinative stress, leading to neuronal damage.
- Promote the production of pro-inflammatory cytokines like TNF-α by microglia.[7][13]
- Contribute to blood-brain barrier breakdown.[7]
- 3.3. Other Inflammatory Conditions



- Rheumatoid Arthritis (RA): Elevated MPO levels are found in the plasma and synovial fluid of RA patients, correlating with disease activity and contributing to joint inflammation and damage.[16][17]
- Lung Diseases: In conditions like Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), MPO-derived oxidants cause significant oxidative stress and damage to the airway tissues.[7]
- Sepsis: Plasma MPO levels are significantly elevated in patients with sepsis and septic shock, correlating with disease severity and mortality.[18]

Quantitative Data on MPO Levels in Disease

Elevated MPO concentration or activity serves as a valuable biomarker for risk stratification and diagnosis in various inflammatory diseases. The following tables summarize representative findings from clinical studies.

Table 1: Plasma/Serum MPO Concentrations in Cardiovascular Diseases



Disease State	Patient Group	MPO Concentrati on (Patient)	MPO Concentrati on (Control)	Key Finding	Reference
Coronary Artery Disease (CAD)	Patients with angiographic ally documented CAD	Median: 44.00 ng/mL	Median: 34.74 ng/mL	MPO levels are significantly higher in CAD patients and correlate with disease severity.	[4]
Coronary Atheroscleros is	Patients with atheroscleros is (no other risk factors)	245.5 ± 13.8 ng/mL	213.9 ± 8.9 ng/mL	MPO concentration is significantly higher in patients with atheroscleros is.	[3]
Myocardial Infarction (MI)	Patients with recent MI	113.39 ± 19.16 ng/mL	35.61 ± 2.62 ng/mL (in <50% stenosis group)	pMPO levels are significantly elevated in patients with recent MI compared to those with less severe CAD.	[19]
Acute Coronary Syndrome (ACS)	Patients with eroded culprit plaque	Median: 2500 ng/mL	707 ng/mL (in ruptured plaque group)	Systemic MPO levels are significantly higher in ACS patients with plaque	[1]



				erosion versus rupture.	
Diabetes (Mouse Model)	Diabetic WT Mice	127.94 ± 14.34 ng/mL	43.79 ± 6.1 ng/mL	MPO plasma levels are significantly increased in a diabetic mouse model, indicating inflammation.	[20]

Table 2: MPO Concentrations in Other Diseases



Disease State	Sample Type	Patient Group	MPO Concentr ation (Patient)	MPO Concentr ation (Control)	Key Finding	Referenc e
Parkinson' s Disease (PD)	CSF	PD patients (duration ≥12 years)	149 ± 85 pg/mL	101 ± 43 pg/mL	CSF MPO concentrati on is significantl y higher in patients with longer disease duration.	[21]
Parkinson' s Disease (PD)	Serum	PD patients	Significantl y higher	Lower	Serum MPO concentrati on and activity were significantl y higher in patients relative to controls.	[21]
Rheumatoi d Arthritis (RA)	Serum	Active RA patients	Significantl y higher	Lower	Serum MPO levels are elevated in active RA and correlate with disease activity indicators.	[17]

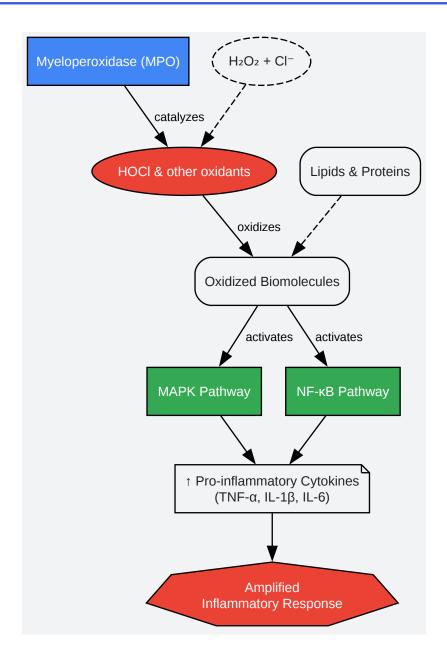


Sepsis vs. SIRS	Plasma	Sepsis/Sep tic Shock patients	60 ng/mL	43 ng/mL (in non- infectious SIRS)	MPO levels are significantl y higher in sepsis and are associated with mortality.	[18]
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MPO-Mediated Inflammatory Signaling

MPO and its oxidative products are not just agents of direct damage; they also act as signaling molecules that can amplify inflammatory responses. The oxidation of lipids and proteins by MPO can trigger key pro-inflammatory pathways, such as Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK).[3] Activation of these pathways leads to the increased expression of pro-inflammatory cytokines like IL-1 β , TNF- α , and IL-6, establishing a vicious cycle that perpetuates inflammation.





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Caption: MPO-driven activation of pro-inflammatory signaling pathways.

Methodologies for MPO Analysis

Accurate measurement of MPO levels and activity is crucial for both research and clinical applications. Below are detailed methodologies for common assays.

6.1. Experimental Protocol: MPO Colorimetric Activity Assay



This protocol is based on the principle that MPO catalyzes the production of HOCI, which reacts with taurine to form taurine chloramine. This product then reacts with a chromophore, causing a color change that is inversely proportional to MPO activity.

- Principle: MPO-generated taurine chloramine consumes the chromophore 5-thio-2-nitrobenzoic acid (TNB), leading to a decrease in absorbance at 412 nm. The rate of this decrease is proportional to the MPO activity in the sample.[5][22][23]
- Materials:
 - 96-well clear flat-bottom plate
 - Spectrophotometric multiwell plate reader
 - MPO Assay Buffer
 - MPO Substrate (e.g., Taurine, H₂O₂)
 - Chromogen Probe (e.g., DTNB/TNB)
 - Stop Solution (e.g., Catalase)
 - Sample (plasma, tissue homogenate, cell lysate)
 - MPO Positive Control

Procedure:

- Reagent Preparation: Prepare all buffers, standards, and working solutions according to the manufacturer's instructions. A standard curve using a known concentration of the chromophore (TNB) is typically prepared.
- Sample Preparation: Prepare samples (e.g., plasma, cell lysates, tissue homogenates) in MPO Assay Buffer. Perfuse tissues with PBS prior to homogenization to remove bloodcontaminating MPO.[24][25]
- Reaction Initiation: To each well of the 96-well plate, add the sample. Initiate the MPO reaction by adding the MPO substrate solution (containing H₂O₂ and taurine).



- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or room temperature) for a defined period (e.g., 30-120 minutes). Protect the plate from light.
- Reaction Termination: Add a Stop Solution to each well to quench the MPO enzymatic reaction.
- Color Development: Add the TNB chromogen working solution to each well. This will react with the remaining taurine chloramine.
- Measurement: Read the absorbance at 412 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the amount of TNB consumed by the MPO in the sample by comparing the sample's absorbance to the TNB standard curve.
 - MPO activity is typically expressed as units/mL, where one unit is defined as the amount of MPO that consumes 1.0 μmole of TNB per minute at 25°C.[5][23]
- 6.2. Experimental Protocol: MPO Concentration by ELISA

This protocol uses a quantitative sandwich enzyme immunoassay technique to measure the total amount of MPO protein in a sample.

- Principle: A microplate is pre-coated with a capture antibody specific for MPO. Samples and standards are added, and any MPO present is bound. A second, enzyme-conjugated detection antibody is then added, which binds to the captured MPO. A substrate is added, and the resulting color development is proportional to the amount of MPO.[10][12]
- Materials:
 - MPO-specific antibody-coated 96-well plate
 - Wash Buffer
 - Sample Diluent



- Recombinant MPO standards
- HRP-conjugated MPO detection antibody
- TMB Substrate Solution
- Stop Solution (e.g., sulfuric acid)
- Sample (serum, plasma, cell culture supernatants)

Procedure:

- Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions
 of the MPO standard to generate a standard curve. Dilute samples as necessary with
 Sample Diluent.
- Binding: Add 100 μL of each standard and sample to the appropriate wells. Cover the plate and incubate for a specified time (e.g., 1-2 hours at 37°C).[6][12]
- Washing: Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.
- Detection: Add 100 μL of the HRP-conjugated detection antibody to each well. Cover and incubate (e.g., 1 hour at 37°C).[12]
- Washing: Repeat the wash step.
- Substrate Reaction: Add 90-100 μL of TMB Substrate Solution to each well. Incubate in the dark at room temperature (e.g., 15-20 minutes) until color develops.[26]
- $\circ~$ Stopping Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Measurement: Read the optical density (OD) of each well at 450 nm within 5 minutes.
- Data Analysis:



- Average the duplicate readings for each standard and sample and subtract the average blank OD.
- Plot the OD for the standards against their concentration to create a standard curve.
- Use the standard curve to determine the MPO concentration in the samples. Multiply by the dilution factor to get the final concentration.[12][26]

Conclusion and Future Directions

Myeloperoxidase stands at a critical intersection of innate immunity and inflammatory disease pathology. While its role in host defense is undisputed, a substantial body of evidence confirms its pathogenic contribution to a wide array of chronic inflammatory conditions through the generation of oxidative stress and the promotion of pro-inflammatory signaling. The quantification of MPO levels has proven to be a robust biomarker for disease presence, severity, and prognosis, particularly in cardiovascular medicine. The development of specific MPO inhibitors represents a promising therapeutic strategy to mitigate tissue damage in these diseases. Future research should continue to explore the nuanced roles of MPO in different cellular contexts and advance the clinical development of MPO-targeted therapies to translate these molecular insights into tangible patient benefits.

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 To cite this document: BenchChem. [The Role of Myeloperoxidase in Inflammatory Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418451#role-of-myeloperoxidase-in-inflammatory-diseases]

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